3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
CAS No.: 1707361-72-5
Cat. No.: VC5399803
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707361-72-5 |
---|---|
Molecular Formula | C9H12ClFN2O |
Molecular Weight | 218.66 |
IUPAC Name | 3-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride |
Standard InChI | InChI=1S/C9H11FN2O.ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2;1H |
Standard InChI Key | KNUIRKBSHMWQLY-UHFFFAOYSA-N |
SMILES | C1CNCC1OC2=C(C=CC=N2)F.Cl |
Introduction
Key Findings
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1707361-72-5) is a heterocyclic compound featuring a pyridine core substituted with fluorine and a pyrrolidin-3-yloxy group. Its hydrochloride salt enhances solubility and stability, making it valuable in medicinal chemistry and materials science. This review synthesizes structural, synthetic, and biological insights, highlighting its potential in drug discovery and functional materials.
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₂ClFN₂O, with a molecular weight of 218.66 g/mol . Its IUPAC name is 3-fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and the SMILES notation is FC1=CC=CN=C1OC2CNCC2.Cl . The pyridine ring is substituted at positions 2 and 3 with a pyrrolidine-3-oxy group and fluorine, respectively (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂ClFN₂O | |
Molecular Weight | 218.66 g/mol | |
Purity | ≥95% (typical commercial grade) | |
Storage Conditions | Ambient or -20°C (hygroscopic) |
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), critical for biological assays .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves:
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Halogen displacement: Reacting 2-chloro-3-fluoropyridine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile).
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Cyclization: Reduction of nitro intermediates followed by cyclization to form the pyrrolidine ring.
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Salt formation: Treatment with HCl to yield the hydrochloride form.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–100°C | Higher yields at 80°C |
Solvent | DMF or MeCN | Polar aprotic enhances SN2 |
Catalyst | Pd complexes | Improves coupling efficiency |
Purification | Column chromatography | ≥95% purity |
Industrial Scaling
Continuous flow reactors and automated systems are employed for large-scale production, achieving yields of 60–85%. Recrystallization and chromatography ensure compliance with pharmaceutical standards.
Biological Activity and Applications
Mechanism of Action
The compound’s biological activity stems from interactions with enzymes and receptors. Key mechanisms include:
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Kinase inhibition: The pyridine ring binds ATP pockets in kinases (e.g., EGFR), while the pyrrolidine moiety enhances selectivity .
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Apoptosis induction: Upregulation of pro-apoptotic proteins (Bax, caspases) observed in cancer cell lines.
Table 3: Biological Activities of Analogous Compounds
Material Science Applications
Ionic Liquids
(R)-3-Fluoropyrrolidine derivatives form ionic liquids with oxidation stability >5.5 V vs. Li+/Li, suitable for high-energy-density batteries .
Perovskite Materials
Chiral variants (e.g., (R)-3-fluoropyrrolidium MnBr₃) exhibit circular polarized luminescence, useful in optoelectronics .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
Future Directions
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